molecular formula C14H16O3 B1679408 7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one CAS No. 92251-80-4

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

Cat. No.: B1679408
CAS No.: 92251-80-4
M. Wt: 232.27 g/mol
InChI Key: ZMWQOEWNVDTTKC-UHFFFAOYSA-N
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Description

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development

Preparation Methods

The synthesis of 7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzofuran core. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

When compared to other benzofuran derivatives, 7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one stands out due to its specific structural features and biological activities. Similar compounds include:

These compounds share the benzofuran core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this chemical family.

Properties

IUPAC Name

7a-hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-9-11-7-4-8-12(14(11,16)17-13)10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWQOEWNVDTTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)OC2(C(C1)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Reactant of Route 6
7a-Hydroxy-7-phenyl-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one

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